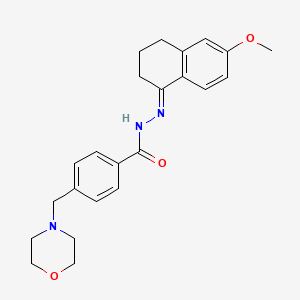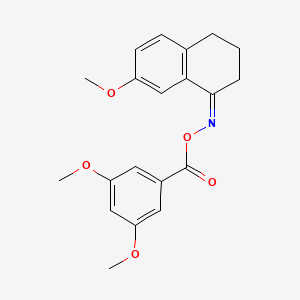![molecular formula C26H24N2O4 B5916703 N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B5916703.png)
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide], also known as PBMA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. PBMA is a bisacrylamide derivative that has been synthesized through a simple and efficient method. The compound has been shown to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of enzymes or through the disruption of cellular membranes. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been investigated for its potential use as a biosensor and as a drug delivery system.
実験室実験の利点と制限
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has several advantages for use in lab experiments. The compound is easy to synthesize and purify, and it has been shown to be biocompatible and non-toxic. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has a wide range of biological and pharmacological properties, making it a versatile compound for use in various fields of science.
However, there are also some limitations to the use of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] in lab experiments. The exact mechanism of action of the compound is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]. One potential area of research is the development of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]-based biosensors for the detection of various biomolecules. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] may have potential as a drug delivery system for targeted drug delivery. Further research is also needed to elucidate the exact mechanism of action of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] and to investigate its potential as an anticancer agent. Finally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] may have potential applications in the development of new antibacterial and antifungal agents.
合成法
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] can be synthesized through a simple and efficient method using acryloyl chloride and 4-methoxyaniline as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of the reaction is typically high, and the purity of the final product is excellent.
科学的研究の応用
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been extensively studied for its potential applications in various fields of science. The compound has been shown to possess antibacterial, antifungal, and antitumor properties. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been investigated for its potential use as a biosensor and as a drug delivery system. The compound has been shown to be biocompatible and non-toxic, making it a promising candidate for further research.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-31-21-13-7-19(8-14-21)11-17-25(29)27-23-5-3-4-6-24(23)28-26(30)18-12-20-9-15-22(32-2)16-10-20/h3-18H,1-2H3,(H,27,29)(H,28,30)/b17-11+,18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCQSKUXJDNENY-JYFOCSDGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-benzene-1,2-diylbis[3-(4-methoxyphenyl)prop-2-enamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5916648.png)
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5916652.png)
![N-{2-(4-fluorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916654.png)
![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916657.png)
![2-ethoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-fluorobenzoate](/img/structure/B5916662.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
![methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
![methyl 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916691.png)